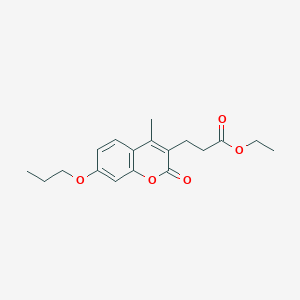

ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the class of chromen derivatives It is characterized by its complex structure, which includes a chromen ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe for studying biological processes and interactions.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, or metabolic activities .

Comparison with Similar Compounds

Ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate can be compared with other chromen derivatives, such as:

- Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate

- Ethyl 3-[4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate

These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and applications.

Biological Activity

Ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate is a synthetic compound belonging to the chromene class, which is recognized for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C18H22O5

Molecular Weight: 318.36 g/mol

IUPAC Name: this compound

The compound features a chromene backbone, characterized by a fused benzene and pyran ring. The presence of functional groups such as ketones and esters enhances its reactivity and biological potential.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Modulation: The chromene moiety can interact with various enzymes, potentially inhibiting or enhancing their activity. This interaction may lead to altered metabolic pathways.

- Receptor Binding: The compound may bind to specific receptors, influencing cellular signaling pathways and physiological responses.

- Antioxidant Activity: Compounds in the chromene family often exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activities

Research has demonstrated that this compound possesses several notable biological activities:

Antimicrobial Activity

Studies indicate that this compound has significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic processes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism may involve modulation of cell cycle regulators and pro-apoptotic factors.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1: Antimicrobial Efficacy | Demonstrated inhibition of E. coli and S. aureus with MIC values ranging from 50 to 100 µg/mL. |

| Study 2: Anti-inflammatory Mechanism | Showed reduction in TNF-alpha levels in vitro, indicating potential use in inflammatory conditions. |

| Study 3: Anticancer Activity | Reported induction of apoptosis in human breast cancer cells with IC50 values around 20 µM. |

Future Directions

The unique structure of this compound positions it as a promising candidate for further research in medicinal chemistry. Future studies should focus on:

- In Vivo Studies: To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies: To elucidate the precise molecular targets and pathways affected by the compound.

- Formulation Development: To explore delivery methods that enhance bioavailability and therapeutic outcomes.

Properties

Molecular Formula |

C18H22O5 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate |

InChI |

InChI=1S/C18H22O5/c1-4-10-22-13-6-7-14-12(3)15(8-9-17(19)21-5-2)18(20)23-16(14)11-13/h6-7,11H,4-5,8-10H2,1-3H3 |

InChI Key |

QZLVEBOTTZZTPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(=O)OCC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.